4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE
Description
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a vinyl group linked to a pyrazole moiety
Properties
IUPAC Name |
4-[(E)-2-(2-methyl-4-nitropyrazol-3-yl)ethenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-12-9(10(8-11-12)14(15)16)2-3-13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURESZCUMGJOR-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C=CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])/C=C/N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Vinylation: The nitrated pyrazole is subjected to a vinylation reaction using a suitable vinylating agent such as vinyl bromide in the presence of a base.
Morpholine Substitution: Finally, the vinylated pyrazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The vinyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-NITRO-1H-PYRAZOL-5-YL: A simpler analog without the morpholine substitution.
4-NITRO-1H-PYRAZOL-5-YL: Lacks both the methyl and morpholine groups.
Uniqueness
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE is unique due to the presence of both the morpholine and vinyl groups, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
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